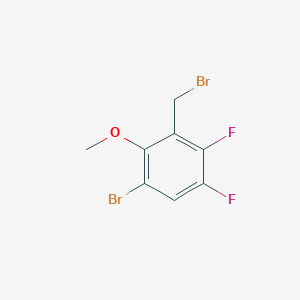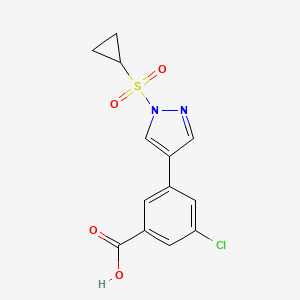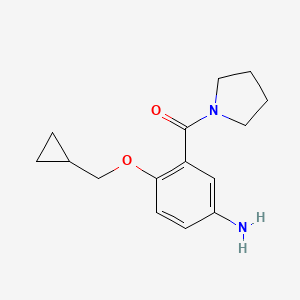
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl-methanone moiety. The presence of an amino group adds to its reactivity and potential for forming diverse chemical derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its reactive amino group. It may also serve as a precursor for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropylmethoxy and pyrrolidin-1-yl-methanone moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups. The presence of a cyclopropylmethoxy group adds steric hindrance, which can influence its reactivity and binding properties. Additionally, the pyrrolidin-1-yl-methanone moiety provides a distinct structural framework that can enhance its interaction with biological targets.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
[5-amino-2-(cyclopropylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O2/c16-12-5-6-14(19-10-11-3-4-11)13(9-12)15(18)17-7-1-2-8-17/h5-6,9,11H,1-4,7-8,10,16H2 |
InChIキー |
OSYBYVDUFDIKHK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)OCC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


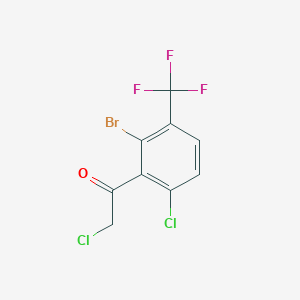
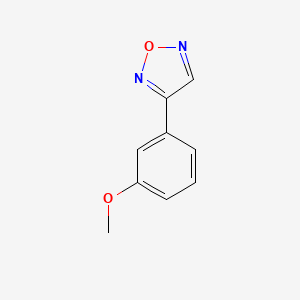
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
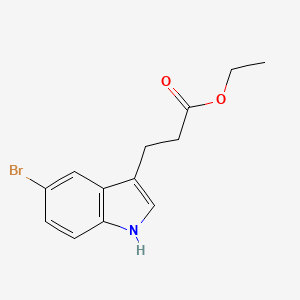
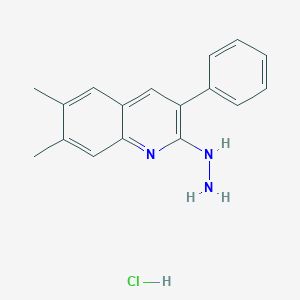
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

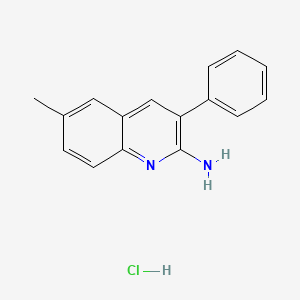
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
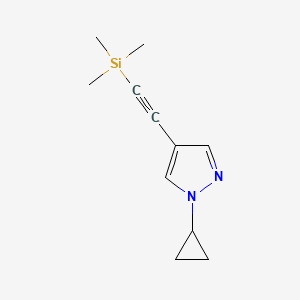
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
